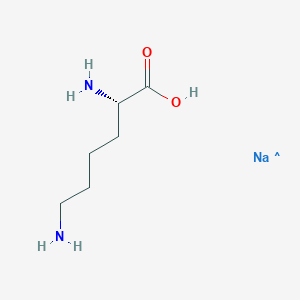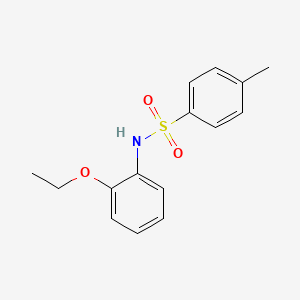![molecular formula C18H16N2OS B3244032 2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol CAS No. 1609195-15-4](/img/structure/B3244032.png)
2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
Descripción general
Descripción
2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol is an organic compound belonging to the family of benzothiazoles. Benzothiazoles are known for their wide range of applications in pharmaceuticals, dyes, and other organic syntheses. This particular compound combines a benzothiazole core with a butadienyl side chain and a methylamino group, making it a molecule of interest in various scientific research fields.
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically involves a multi-step process. The starting materials often include a benzothiazole derivative and a butadienyl compound. The first step usually involves the formation of the benzothiazole core, which can be achieved by the cyclization of ortho-aminothiophenols with aldehydes or ketones. The butadienyl side chain is then introduced through a Wittig reaction or Heck coupling. Reaction conditions vary, but generally, the synthesis is carried out under inert atmosphere with specific catalysts like palladium in organic solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
For large-scale production, the synthesis may be optimized using continuous flow reactors to ensure high yield and purity. Industrial production often leverages automated systems for precise control over reaction conditions like temperature, pressure, and concentration, minimizing human error and enhancing reproducibility.
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions typically employ reducing agents like lithium aluminum hydride, targeting specific functional groups within the molecule to produce reduced forms.
Substitution: : Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the presence of base catalysts.
Common Reagents and Conditions
Reagents like palladium on carbon (Pd/C), hydrogen gas, and various organic solvents are frequently used. Conditions can range from ambient to high temperatures depending on the desired reaction and product.
Major Products Formed from These Reactions
Oxidation might yield hydroxylated derivatives; reduction could produce fully saturated side chains, and substitution reactions might introduce new functional groups, thereby modifying the chemical and biological properties of the compound.
Aplicaciones Científicas De Investigación
The compound has versatile applications in:
Chemistry: : As an intermediate in organic synthesis and a ligand in catalysis.
Biology: : Potential as a probe in biochemical assays due to its fluorescent properties.
Medicine: : Exploring its bioactivity as an antimicrobial or anticancer agent.
Industry: : Used in the manufacture of dyes and pigments owing to its chromophore characteristics.
Mecanismo De Acción
In biological systems, the compound's mechanism of action may involve binding to specific proteins or enzymes, inhibiting or modifying their activity. This interaction often occurs through hydrogen bonding, van der Waals forces, or π-π interactions. Pathways involved could include the inhibition of enzyme activity or the disruption of cellular signaling, leading to the desired biological effect, such as antimicrobial action.
Comparación Con Compuestos Similares
Compared to other benzothiazoles:
Benzothiazole (core structure): : More basic, less functionalized.
2-aminobenzothiazole: : Lacks the extended butadienyl side chain, simpler activity profile.
2-((1E,3E)-4-(4-chlorophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol: : Similar structure but with a chloro- instead of a methylamino group, showing different reactivity and bioactivity.
This particular compound's unique structure, combining the methylamino group and the butadienyl side chain, imparts distinct chemical and biological properties, enhancing its relevance in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-[(1E,3E)-4-[4-(methylamino)phenyl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-19-14-8-6-13(7-9-14)4-2-3-5-18-20-16-11-10-15(21)12-17(16)22-18/h2-12,19,21H,1H3/b4-2+,5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXUMZJQXYDFEV-ZUVMSYQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C=C/C2=NC3=C(S2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol](/img/structure/B3243965.png)

![Spiro[3.5]nonan-1-amine](/img/structure/B3243981.png)
![N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine](/img/structure/B3243994.png)








